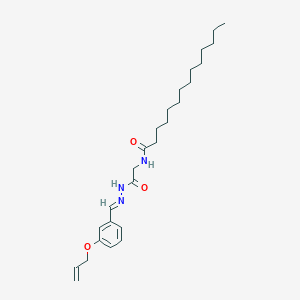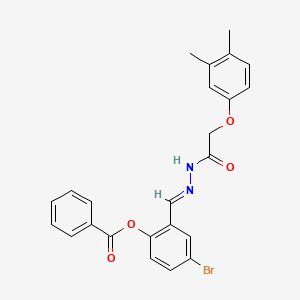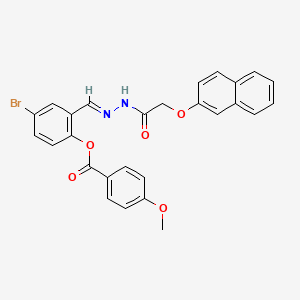
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group, a tolyl group, and a carbaldehyde group attached to the pyrazole ring. The nitrophenyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound.
Métodos De Preparación
The synthesis of 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions One common method involves the reaction of 4-nitrophenylhydrazine with an appropriate β-diketone to form the pyrazole ringFinally, the carbaldehyde group is introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Análisis De Reacciones Químicas
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde largely depends on its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The pyrazole ring itself can interact with biological targets, such as enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde include other nitrophenyl-substituted pyrazoles and tolyl-substituted pyrazoles. What sets this compound apart is the combination of the nitrophenyl and tolyl groups, which can impart unique electronic and steric properties. For example, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lacks the tolyl group, which can affect its reactivity and biological activity .
Propiedades
Número CAS |
618098-92-3 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13N3O3/c1-12-2-6-15(7-3-12)19-10-14(11-21)17(18-19)13-4-8-16(9-5-13)20(22)23/h2-11H,1H3 |
Clave InChI |
DCEVNQYGNZHCCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026954.png)

![5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026974.png)
![1-(3-chlorophenyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12026981.png)
![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026988.png)


![2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12027010.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)


![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
